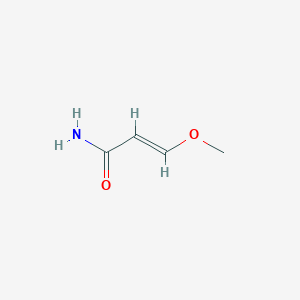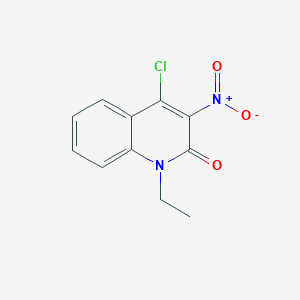![molecular formula C19H16N4O3S B2546853 2-((3-(3-metoxifenil)-4-oxo-4,5-dihidro-3H-pirimido[5,4-b]indol-2-il)tio)acetamida CAS No. 536706-66-8](/img/structure/B2546853.png)
2-((3-(3-metoxifenil)-4-oxo-4,5-dihidro-3H-pirimido[5,4-b]indol-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del compuesto "2-((3-(3-metoxifenil)-4-oxo-4,5-dihidro-3H-pirimido[5,4-b]indol-2-il)tio)acetamida", también conocido como "2-{[3-(3-metoxifenil)-4-oxo-3H,4H,5H-pirimido[5,4-b]indol-2-il]sulfanil}acetamida".
Investigación Anticancerígena
Este compuesto ha mostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir el crecimiento de células cancerosas. Los andamios de indol y pirimidoindol son conocidos por sus propiedades anticancerígenas, y las modificaciones a estas estructuras pueden mejorar su eficacia contra varias líneas celulares de cáncer . Los investigadores están explorando su uso en el desarrollo de nuevos agentes quimioterapéuticos que se dirigen a vías específicas del cáncer.
Aplicaciones Antivirales
Los derivados del indol, incluido este compuesto, han demostrado actividades antivirales significativas. Pueden inhibir la replicación de virus al interferir con enzimas o proteínas virales esenciales para la replicación viral . Esto hace que el compuesto sea un candidato prometedor para el desarrollo de fármacos antivirales, particularmente contra los virus de ARN.
Actividad Antimicrobiana
El compuesto exhibe propiedades antimicrobianas, lo que lo hace útil en el desarrollo de nuevos antibióticos. Su estructura le permite interactuar con las paredes celulares bacterianas o las enzimas bacterianas esenciales, inhibiendo así el crecimiento bacteriano . Esta aplicación es particularmente importante en la lucha contra las bacterias resistentes a los antibióticos.
Estudios de Inhibición Enzimática
Este compuesto es valioso en los estudios de inhibición enzimática debido a su capacidad para unirse e inhibir enzimas específicas. Puede usarse para estudiar los mecanismos de acción enzimática y para desarrollar inhibidores que puedan regular la actividad enzimática en diversas enfermedades . Esto es crucial para comprender las vías metabólicas y desarrollar tratamientos para los trastornos metabólicos.
Investigación Antiinflamatoria
El compuesto tiene propiedades antiinflamatorias potenciales, que se pueden aprovechar en el desarrollo de nuevos fármacos antiinflamatorios. Al inhibir vías específicas involucradas en la inflamación, puede reducir la producción de mediadores inflamatorios . Esta aplicación es significativa para el tratamiento de enfermedades inflamatorias crónicas como la artritis.
Efectos Neuroprotectores
La investigación ha indicado que este compuesto puede tener efectos neuroprotectores, lo que lo convierte en un candidato para el tratamiento de enfermedades neurodegenerativas. Su capacidad para proteger las neuronas del estrés oxidativo y la apoptosis puede ser beneficiosa en condiciones como la enfermedad de Alzheimer y la enfermedad de Parkinson . Esta aplicación se está explorando para desarrollar fármacos que puedan retrasar o prevenir la neurodegeneración.
Propiedades Antioxidantes
La estructura del compuesto le permite actuar como antioxidante, eliminando los radicales libres y reduciendo el estrés oxidativo en las células . Esta propiedad es importante para prevenir el daño celular y se está estudiando por su potencial en el tratamiento de enfermedades causadas por el estrés oxidativo, como las enfermedades cardiovasculares y ciertos tipos de cáncer.
Sistemas de Liberación de Fármacos
El compuesto se puede utilizar en el desarrollo de sistemas de liberación de fármacos debido a su capacidad para formar complejos estables con varios fármacos. Esto puede mejorar la solubilidad, la estabilidad y la biodisponibilidad de los fármacos, haciéndolos más efectivos . Los investigadores están explorando su uso en nanotecnología y sistemas de administración de fármacos dirigidos para mejorar los resultados terapéuticos.
Estas aplicaciones resaltan la versatilidad y el potencial de "this compound" en varios campos de la investigación científica.
Propiedades
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-12-6-4-5-11(9-12)23-18(25)17-16(22-19(23)27-10-15(20)24)13-7-2-3-8-14(13)21-17/h2-9,21H,10H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQRTEIBPBVIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)
![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2546787.png)




